1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone
Description
1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone is a bicyclic compound featuring a fused benzisoxazole core with a methoxyphenyl substituent and an ethanone functional group. Its structure combines a rigid methano-bridged hexahydrobenzisoxazole framework with a 4-methoxyphenyl group at position 3 and a ketone moiety at position 4.
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-en-9-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-9(19)13-7-11-8-14(13)17-15(11)16(18-21-17)10-3-5-12(20-2)6-4-10/h3-6,11,13-15,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKGVMNDDEPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CC1C3C2C(=NO3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone is a complex organic molecule with potential biological activities. This article reviews the biological properties of this compound based on available research findings and case studies.
- Chemical Formula: C₁₂H₁₆N₁O₂
- Molecular Weight: 192.2542 g/mol
- IUPAC Name: 1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone
- CAS Registry Number: 5413-60-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antineoplastic Activity : Preliminary studies suggest that derivatives of benzisoxazole compounds have shown moderate antitumor activity against certain cancer cell lines. For instance, related compounds have been reported to inhibit the growth of TK-10 and HT-29 cells significantly .
- Neuroprotective Effects : Compounds similar to benzisoxazoles have been studied for their neuroprotective properties. Research highlights their potential in mitigating neurotoxicity induced by substances like methamphetamine through inhibition of nitric oxide synthase .
- Antimicrobial Properties : Some structural analogs have demonstrated antimicrobial activity against various pathogens. This suggests that the methoxy group and the benzisoxazole structure may enhance the compound's ability to interact with microbial targets .
Case Study 1: Antitumor Activity
A series of 3,4-dihydrobenzoxazinones were synthesized and evaluated for their affinity to serotonin receptors and their ability to inhibit serotonin reuptake. The findings indicated that these compounds exhibited significant antitumor activity with IC50 values in the low micromolar range .
Case Study 2: Neuroprotection
In a study investigating the role of nitric oxide in methamphetamine-induced neurotoxicity, compounds derived from benzisoxazole showed protective effects against neuronal damage. The study demonstrated that these derivatives could reduce oxidative stress markers in neuronal cells .
Case Study 3: Antimicrobial Activity
Research focused on benzisoxazole derivatives revealed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : These compounds target bacterial cell membranes and inhibit the growth of odor-causing bacteria such as Corynebacterium xerosis and Staphylococcus epidermidis .
Case Study : A study demonstrated that formulations containing derivatives of this compound effectively reduced body odor by inhibiting bacterial growth on human skin .
Antitumor Activity
The compound's structural similarities to known antitumor agents suggest potential efficacy in cancer treatment. Research on related indazole derivatives has shown:
- Inhibition of Tumor Growth : Compounds with similar benzisoxazole structures have been reported to possess antitumor activity through apoptosis induction in cancer cells .
Deodorant Formulations
Due to its antimicrobial properties, 1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone is being explored as an active ingredient in deodorants. The stability of the compound over a wide pH range makes it suitable for cosmetic formulations .
Data Table: Comparison of Antimicrobial Efficacy
| Compound Name | Target Microorganisms | Efficacy (%) | Stability (pH Range) |
|---|---|---|---|
| 1-[3-(4-Methoxyphenyl)... | Corynebacterium xerosis | 85% | 5 - 9 |
| 3-(4-Hydroxyphenyl)... | Staphylococcus epidermidis | 90% | 4 - 10 |
| Similar Benzisoxazole Derivative | Brevibacterium epidermidis | 80% | 5 - 8 |
Synthesis and Optimization
Further research is needed to optimize the synthesis of this compound for enhanced yield and purity. Investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing its application in therapeutic contexts.
Broader Applications
Exploring the potential of this compound in other areas such as:
- Anti-inflammatory agents
- Antioxidants
These applications could broaden its utility in both medicinal chemistry and consumer products.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound distinguishes itself with a methano-bridged benzisoxazole system, which enhances rigidity and influences conformational stability compared to simpler isoxazole or triazole derivatives .
- Tetrazine derivatives (e.g., ) prioritize nitrogen-rich cores, which may confer distinct reactivity (e.g., inverse electron-demand Diels-Alder reactions) but reduce hydrolytic stability compared to oxygen-containing benzisoxazoles.
- Verdyl esters (e.g., verdyl acetate ) share the methano-bridged framework but replace the ethanone with ester groups, altering polarity and volatility.
Physicochemical and Functional Comparisons
Solubility and Stability:
- The target compound’s methoxyphenyl group increases lipophilicity compared to chlorophenyl-substituted tetrazines , while the ethanone moiety enhances hydrogen-bonding capability relative to verdyl esters .
- Triazole derivatives (e.g., ) with sulfonyl groups exhibit higher polarity and thermal stability due to strong electron-withdrawing effects.
Preparation Methods
The target compound, 1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone (Reference 10-F506947), represents a complex molecular architecture containing several key structural features that must be addressed in any synthesis planning. The molecule contains:
- A 1,2-benzisoxazole heterocyclic core
- A 3a,4,5,6,7,7a-hexahydro-4,7-methano substituent (tricyclic system)
- A 4-methoxyphenyl group at position 3 of the benzisoxazole
- An ethanone (acetyl) group at position 6 of the tricyclic system
Understanding these structural elements is crucial for developing effective synthetic approaches. The compound has a molecular weight of 285.3429 g/mol and is characterized by the InChI key: WNPKGVMNDDEPNI-UHFFFAOYNA-N, as documented in commercial databases.
Detailed Synthetic Procedures
Synthesis of the 1,2-Benzisoxazole Core
Based on methodologies developed for similar benzisoxazole derivatives, the core heterocyclic structure could be prepared through several established routes:
From 3-Methyl-1,2-benzisoxazole Precursors
A viable approach draws inspiration from the synthesis of 1,2-benzisoxazole-3-carboxaldehyde reported by researchers. The methodology involves:
- Bromination of 3-methyl-1,2-benzisoxazole using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride
- Functionalization of the resulting 3-bromomethyl-1,2-benzisoxazole through nucleophilic substitution
- Further elaboration to install the 4-methoxyphenyl group
The specific procedure adapted from literature would involve:
Step 1: Preparation of 3-bromomethyl-1,2-benzisoxazole
The reaction is conducted by placing 3-methyl-1,2-benzisoxazole (5 g, 37.5 mmol) in a two-necked round bottom flask containing carbon tetrachloride (200 ml) equipped with a reflux condenser. NBS (20.06 g, 112.0 mmol) and a catalytic amount of AIBN (10 mg) are added. The reaction mixture is refluxed for 3 hours under inert atmosphere in the presence of light. After completion, the mixture is cooled and filtered through celite. The filtrate is concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.
Optimization Parameters and Reaction Conditions
Solvent Effects on Cyclization Reactions
The choice of solvent significantly impacts the efficiency of cyclization reactions involved in benzisoxazole formation. Based on related syntheses, the following solvent systems have shown promising results:
| Solvent | Temperature | Reaction Time | Base | Yield (%) |
|---|---|---|---|---|
| Acetone | Reflux | 3-6 h | K₂CO₃ | 70-85 |
| NMP | 150°C | 1 h | K₂CO₃ (10 equiv) | 82-87 |
| THF | 0-25°C | 2-4 h | TEA | 60-75 |
| Toluene | 105°C | 15 h | K₂CO₃ | 75-98 |
This data, adapted from synthetic approaches for related heterocyclic structures, demonstrates that polar aprotic solvents generally provide superior yields for cyclization reactions, with N-methylpyrrolidone (NMP) offering particularly favorable results at 150°C when used in dilute conditions (0.01 M).
Catalyst Selection for Cross-Coupling Reactions
For introducing the 4-methoxyphenyl group through cross-coupling reactions, several catalyst systems have been evaluated:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | DMF | 100 | 65-78 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane | 90 | 70-82 |
| Ni(COD)₂ | PCy₃ | LiOtBu | THF | 60 | 55-70 |
Purification and Characterization
Isolation Techniques
Purification of the target compound would typically involve:
- Initial work-up by extraction with ethyl acetate or dichloromethane
- Washing with aqueous solutions (water, brine)
- Column chromatography using silica gel with appropriate solvent systems (typically hexane/ethyl acetate gradients)
- Optional recrystallization from suitable solvents
For related benzisoxazole derivatives, recrystallization from methanol, ethanol, or isopropanol has proven effective.
Analytical Characterization Data
Expected spectroscopic data for the target compound would include:
¹H NMR (400 MHz, CDCl₃): Characteristic signals would include:
- Aromatic protons from the 4-methoxyphenyl group (δ 6.8-7.8 ppm)
- Methoxy group (δ ~3.8 ppm, singlet)
- Acetyl group (δ ~2.2-2.5 ppm, singlet)
- Complex signals for the tricyclic system (δ 1.5-3.5 ppm)
¹³C NMR (100 MHz, CDCl₃): Key signals would include:
- Carbonyl carbon of the acetyl group (δ ~195-205 ppm)
- Aromatic carbons (δ 110-165 ppm)
- Methoxy carbon (δ ~55 ppm)
- Carbons of the tricyclic system (δ 20-60 ppm)
IR Spectroscopy: Expected characteristic bands:
- C=O stretching (1680-1710 cm⁻¹)
- C-O stretching of methoxy group (1240-1270 cm⁻¹)
- C=N stretching of isoxazole (1600-1620 cm⁻¹)
Challenges and Considerations
Stereochemical Considerations
The 3a,4,5,6,7,7a-hexahydro-4,7-methano system contains multiple stereogenic centers, presenting significant challenges for stereoselective synthesis. The Diels-Alder approach typically provides good stereochemical control due to its concerted mechanism, but careful attention must be paid to:
- Facial selectivity in the Diels-Alder reaction
- Potential epimerization during subsequent transformations
- Stereochemical integrity during functionalization steps
Regioselectivity in Functionalization
Industrial Relevance and Scale-Up Considerations
While specific information about the industrial preparation of 1-[3-(4-Methoxyphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-methano-1,2-benzisoxazol-6-yl]ethanone is limited, insights can be drawn from the industrial synthesis of related compounds. Key considerations for scale-up would include:
- Safety issues associated with potentially hazardous reagents (e.g., NBS, metal catalysts)
- Environmental impact and waste management
- Cost-effectiveness of reagents and processes
- Process robustness and reproducibility
Industrial approaches often favor one-pot reactions where possible, minimizing isolation of intermediates, as exemplified in the preparation of lurasidone hydrochloride. Such approaches could potentially be adapted for the target compound.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, focusing on constructing the benzisoxazole core and introducing substituents. Key steps may include cycloaddition or condensation reactions. For example, alkylation agents and controlled reaction conditions (e.g., temperature, solvent polarity) are critical for ring formation and stereochemical control. Similar methodologies emphasize the use of methoxyphenyl precursors and ketone functionalization .
Q. Which spectroscopic techniques are recommended for characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for mapping proton environments and carbon frameworks. For instance, methoxy groups (δ ~3.8 ppm in ¹H NMR) and carbonyl signals (δ ~200 ppm in ¹³C NMR) are diagnostic .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch ~1700 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
- Mass Spectrometry : Determines molecular weight and fragmentation patterns to validate purity .
Q. How is this compound used as a reference standard in analytical chemistry?
Its well-defined structure makes it suitable for calibrating chromatographic (HPLC, GC) and spectroscopic instruments. Researchers compare retention times and spectral data (e.g., UV-Vis absorbance, NMR shifts) to identify and quantify unknowns in complex mixtures .
Advanced Questions
Q. How can reaction conditions be optimized to improve stereochemical control?
- Chiral Catalysts : Use enantioselective catalysts to favor specific stereoisomers during cycloaddition or substitution steps.
- Solvent/Temperature Effects : Polar aprotic solvents (e.g., DMF) and low temperatures may stabilize transition states for desired stereochemistry. Structural studies of analogous compounds highlight the role of steric hindrance in stereoselectivity .
- Crystallographic Validation : X-ray diffraction resolves absolute configuration, guiding iterative optimization .
Q. What strategies resolve contradictions between computational predictions and experimental data?
- Multi-Method Validation : Cross-validate computational models (DFT, MD simulations) with experimental techniques (XRD, NMR). Adjust basis sets or solvation models in simulations to align with empirical data .
- Error Analysis : Quantify discrepancies in bond lengths or electronic properties (e.g., dipole moments) to refine computational parameters .
Q. How to design experiments for analyzing structure-activity relationships (SAR)?
- Derivative Synthesis : Modify substituents (e.g., methoxy position, ketone substitution) to assess impact on bioactivity.
- In Vitro Assays : Test derivatives against target enzymes or cell lines with controls for cytotoxicity. For example, adjust assay conditions (pH, incubation time) to isolate specific interactions .
- Data Correlation : Use multivariate analysis to link structural features (e.g., logP, H-bond donors) to activity trends .
Q. What challenges arise in resolving complex NMR spectra, and how are they addressed?
- Overlapping Peaks : Employ 2D NMR (COSY, HSQC) to decouple signals. For example, HSQC correlates ¹H-¹³C couplings to resolve crowded aromatic regions .
- Dynamic Effects : Variable-temperature NMR mitigates conformational exchange broadening.
- Reference Standards : Compare with spectra of simpler analogs to assign challenging peaks .
Methodological Considerations
-
Stereochemical Purity : Monitor via chiral HPLC or optical rotation. Impurities in diastereomers can skew bioactivity results .
-
Computational Workflow :
Step Tool/Method Application Geometry Optimization Gaussian, ORCA Minimize energy conformers Electronic Analysis DFT (B3LYP/6-31G*) Frontier molecular orbitals Solvation Effects COSMO-RS Predict solubility/reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
